

# Physicochemical Properties of 2,6-Difluoro-4-nitroaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2,6-Difluoro-4-nitroaniline

Cat. No.: B181332

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**Abstract:** This document provides a comprehensive technical overview of the physicochemical properties of **2,6-Difluoro-4-nitroaniline** (CAS No: 23156-27-6). It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development. This guide consolidates key quantitative data, details standard experimental methodologies for their determination, and presents logical workflows relevant to chemical characterization.

## Chemical Identity and Structure

**2,6-Difluoro-4-nitroaniline** is a fluorinated aromatic amine. Its chemical structure consists of an aniline ring substituted with two fluorine atoms at positions 2 and 6, and a nitro group at position 4.

- IUPAC Name: **2,6-difluoro-4-nitroaniline**<sup>[1]</sup>
- Molecular Formula: C<sub>6</sub>H<sub>4</sub>F<sub>2</sub>N<sub>2</sub>O<sub>2</sub><sup>[1]</sup><sup>[2]</sup><sup>[3]</sup>
- SMILES: C1=C(C=C(C(=C1F)N)F)--INVALID-LINK--[O-]<sup>[1]</sup>
- InChI Key: WDFFWUVELIFAOP-UHFFFAOYSA-N<sup>[1]</sup>

## Physicochemical Data Summary

The key physicochemical properties of **2,6-Difluoro-4-nitroaniline** are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various chemical and biological systems.

Property	Value	Source(s)
Molecular Weight	174.10 g/mol	[1][2]
Physical Form	Solid, crystalline powder	[4][5]
Color	Bright greenish lemon	[5]
Melting Point	160-164 °C	[4]
Boiling Point	293.1 °C (at 760 mmHg)	[4]
Flash Point	131 °C	[4][5]
pKa (Predicted)	-1.97 ± 0.20	[5]
LogP (Computed)	1.3	[1]

## Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of a solid organic compound like **2,6-Difluoro-4-nitroaniline**.

### Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity.[1] A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.[1]

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline **2,6-Difluoro-4-nitroaniline** is finely powdered. The open end of a glass capillary tube is dipped into the powder.[6] The tube is then gently tapped on a hard surface to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[6]
- **Apparatus Setup:** The prepared capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[7] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or a digital melting point apparatus with a heated metal block.[1][7]

- Measurement: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]
- Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid. The melting point is reported as the range T1-T2.[6]

## Solubility Determination

Solubility testing provides insights into the polarity and intermolecular forces of a compound, guiding solvent selection for reactions, purification, and formulation.

Methodology:

- Sample Preparation: A small, pre-weighed amount of **2,6-Difluoro-4-nitroaniline** (e.g., 10-25 mg) is placed into a test tube.[8]
- Solvent Addition: A measured volume of the desired solvent (e.g., water, ethanol, DMSO) is added portion-wise to the test tube.
- Observation: After each addition, the tube is vigorously shaken or vortexed for a set period (e.g., 60 seconds).[9] The mixture is observed to determine if the solid has completely dissolved.
- Quantification: The process is repeated until the compound is fully dissolved. Solubility is then expressed quantitatively (e.g., in mg/mL or mol/L) by calculating the total amount of solute dissolved in the total volume of solvent added.[10] For qualitative assessment, terms like "soluble," "sparingly soluble," or "insoluble" are used.

## Octanol-Water Partition Coefficient (LogP) Determination (Shake-Flask Method)

The LogP value is a measure of a compound's lipophilicity, a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

- Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate for 24 hours to form two immiscible phases.[11]
- Partitioning: A known mass of **2,6-Difluoro-4-nitroaniline** is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then combined with the other phase in a separation funnel.
- Equilibration: The funnel is shaken vigorously for a set period to allow the compound to partition between the n-octanol and aqueous layers until equilibrium is reached. The mixture is then left undisturbed for the phases to separate completely.[11]
- Analysis: A sample is carefully taken from each phase. The concentration of the compound in both the n-octanol layer ([organic]) and the aqueous layer ([aqueous]) is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations:  $P = [\text{organic}] / [\text{aqueous}]$ . The LogP is the base-10 logarithm of this value.[11]

## Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a compound at a given pH. This is vital for understanding its solubility, absorption, and receptor binding characteristics.

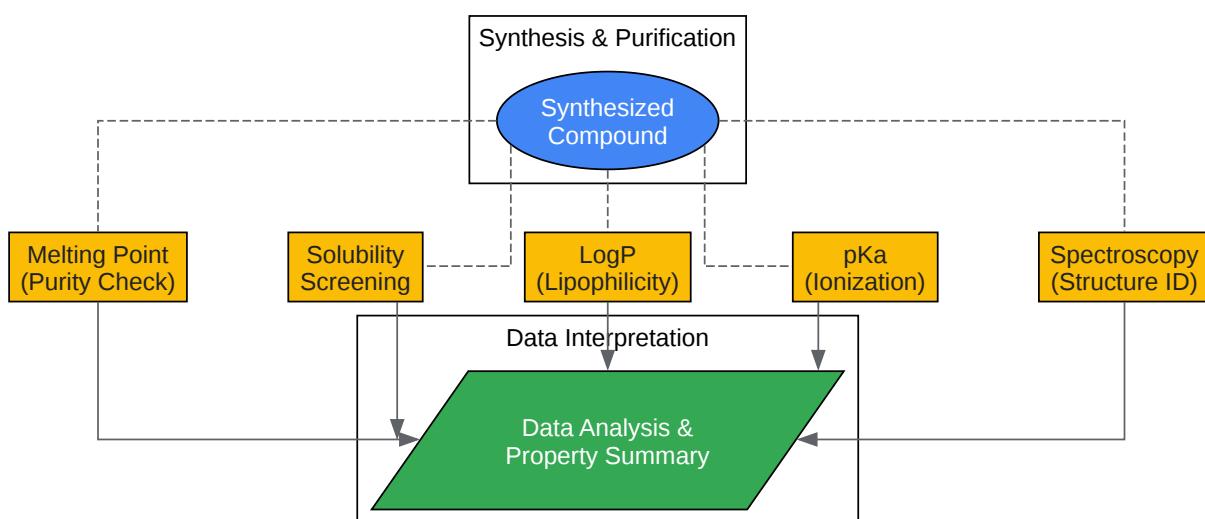
### Methodology:

- Solution Preparation: A precise amount of **2,6-Difluoro-4-nitroaniline** is dissolved in a suitable solvent (often a co-solvent system like water-methanol if aqueous solubility is low) to create a solution of known concentration.
- Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl), as anilines are basic, is placed in a burette.

- Titration Process: The titrant (acid) is added to the aniline solution in small, precise increments. After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.[8]
- Data Analysis: A titration curve is generated by plotting the recorded pH values (y-axis) against the volume of titrant added (x-axis).
- pKa Determination: The equivalence point of the titration is identified from the steepest part of the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pH value at this half-equivalence point is equal to the pKa of the conjugate acid of the aniline.[8]

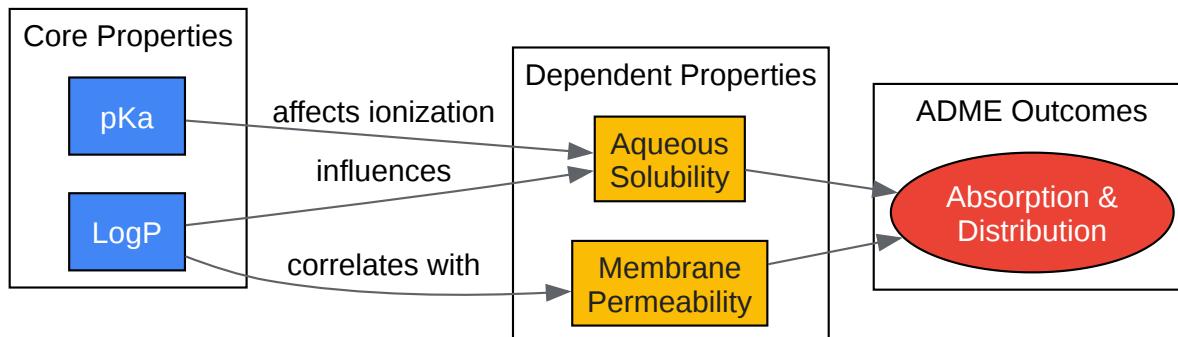
## Visualized Workflows and Relationships

The following diagrams illustrate a general workflow for chemical characterization and the interplay between key physicochemical properties relevant to drug development.



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Fig. 1: General experimental workflow for physicochemical characterization.



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Fig. 2: Logical relationship of key properties in drug development.

## Applications

**2,6-Difluoro-4-nitroaniline** is primarily utilized as a chemical intermediate in organic synthesis. Its functional groups make it a versatile building block for more complex molecules. It is used in the synthesis of dyes and pigments for colorants.<sup>[12]</sup> Furthermore, it serves as a precursor in the development of agrochemicals, including certain herbicides and pesticides.<sup>[12]</sup> Its structure is also of interest in pharmaceutical research for constructing novel therapeutic agents.<sup>[13]</sup>

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